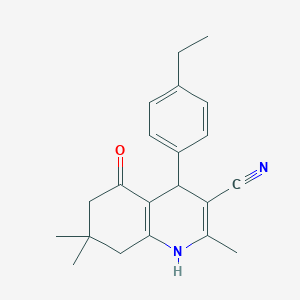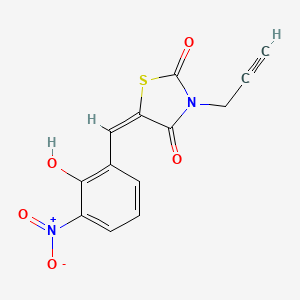
1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
描述
1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine, commonly known as CPP, is a chemical compound that has been widely used in scientific research applications. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory formation. CPP's ability to modulate the NMDA receptor has made it an essential tool for investigating the mechanisms underlying neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
CPP acts as a competitive antagonist of the 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor by binding to the receptor's ion channel and blocking the flow of calcium ions. The 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor is a type of glutamate receptor that is involved in synaptic plasticity, learning, and memory formation. By blocking the 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor, CPP can modulate synaptic transmission and induce LTP.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. For example, studies have shown that CPP can increase the release of dopamine in the striatum, a brain region involved in motor control and reward processing. CPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and neuronal survival.
实验室实验的优点和局限性
One of the main advantages of using CPP in lab experiments is its ability to selectively block the 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor. This makes CPP an essential tool for investigating the mechanisms underlying neurological disorders. However, one of the limitations of using CPP is that it can also block other ion channels, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which can complicate data interpretation.
未来方向
There are several future directions for research involving CPP. One area of research is investigating the potential therapeutic applications of CPP in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is investigating the potential use of CPP as a cognitive enhancer in healthy individuals. Finally, future research could focus on developing more selective 1-(cyclohexylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine receptor antagonists that do not have the same limitations as CPP.
科学研究应用
CPP has been extensively used in scientific research to investigate the mechanisms underlying neurological disorders. For example, studies have shown that CPP can induce long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory. LTP is a process that strengthens synaptic connections between neurons, and it is believed to be the cellular basis of learning and memory formation.
属性
IUPAC Name |
cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-15-10-11-18(13-16(15)2)21-19-9-6-12-22(14-19)20(23)17-7-4-3-5-8-17/h10-11,13,17,19,21H,3-9,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFSBCOGLZFWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4881949.png)
![N-[2-(tert-butylthio)ethyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4881954.png)

![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methylphenyl)urea](/img/structure/B4881968.png)

![1-isobutyl-3-(2-pyridinylmethyl)-8-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881995.png)
![8-iodo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4882002.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B4882004.png)
![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)

![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)

![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)